5-(3-Methylthiophenyl)picolinic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
5-(3-methylsulfanylphenyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2S/c1-17-11-4-2-3-9(7-11)10-5-6-12(13(15)16)14-8-10/h2-8H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWYGZLCWBLCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C2=CN=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Derivatization Strategies for Research Applications of 5 3 Methylthiophenyl Picolinic Acid Analogues
Electrophilic and Nucleophilic Reaction Pathways
The inherent electronic properties of the picolinic acid framework, combined with the methylthiophenyl substituent, allow for a range of electrophilic and nucleophilic reactions. These pathways are fundamental for creating libraries of analogues for further study.
Amide Bond Formation and Transformation
The carboxylic acid group of 5-(3-Methylthiophenyl)picolinic acid is a prime site for modification, most commonly through the formation of amide bonds. The synthesis of picolinamides from the corresponding picolinic acid is a well-established and straightforward process. cam.ac.uknih.gov Standard peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU) can be employed to facilitate the condensation between the picolinic acid and a primary or secondary amine. cam.ac.ukorganic-chemistry.org Alternatively, the carboxylic acid can be activated by conversion to a more reactive acyl chloride, typically using thionyl chloride, which then readily reacts with an amine to form the desired amide. nih.govnih.gov
These amide formation reactions are generally high-yielding and tolerate a wide variety of functional groups on the amine coupling partner. The resulting picolinamide (B142947) moiety is not merely a stable endpoint; it can serve as a directing group for subsequent C-H activation reactions or as a protecting group for the amine. cam.ac.ukresearchgate.net
A key transformation of the picolinamide group is its reductive cleavage back to the parent amine. This reaction provides a mild and selective method for deprotection. Treatment of picolinic amides with excess zinc dust in aqueous hydrochloric acid at room temperature efficiently regenerates the corresponding amine in good to excellent yields. cam.ac.ukresearchgate.netresearchgate.net This process is valued for its functional group tolerance, allowing for the selective removal of the picolinoyl group in complex molecular settings. cam.ac.uk More recently, nickel-catalyzed methods have also been developed for the cleavage of picolinamides, further expanding the synthetic toolkit for their transformation. nih.gov
Table 1: Common Reagents for Picolinamide Synthesis and Cleavage
| Transformation | Reagent(s) | Conditions | Purpose | Citations |
| Amide Formation | HATU, Amine, Base | Room Temperature | Direct coupling of carboxylic acid and amine | cam.ac.uk |
| Amide Formation | Thionyl Chloride (SOCl₂), then Amine | 0°C to Room Temp | Activation to acyl chloride, then amidation | nih.gov |
| Amide Formation | TiCl₄, Amine, Pyridine (B92270) | 85 °C | Direct condensation | nih.gov |
| Amide Cleavage | Zinc (Zn) Dust, aq. HCl | Room Temperature | Reductive cleavage to parent amine | cam.ac.ukresearchgate.net |
| Amide Cleavage | Ni(cod)₂, Boc₂O, EtOH | Varies | Ni-catalyzed cleavage of Boc-activated amide | nih.gov |
Oxidation and Reduction Chemistry of Pyridine and Thiophenyl Moieties
The two aromatic rings of this compound, the pyridine and the thiophenyl moieties, each possess sites susceptible to oxidation and reduction, allowing for further derivatization.
Pyridine Moiety: The pyridine ring can undergo reduction under various conditions. Catalytic hydrogenation is a common method to reduce the aromatic pyridine ring to a piperidine (B6355638) ring. researchgate.net For instance, the reduction of pyridine-4-carboxylic acid derivatives to piperidine-4-carboxylic acid can be achieved using a platinum catalyst (Adams' catalyst) in acetic acid. researchgate.net This transformation significantly alters the geometry and basicity of the nitrogen-containing ring. The choice of catalyst and conditions is crucial for achieving the desired level of reduction.
Nucleophilic Substitution Reactions of Amide Groups
Amides derived from this compound can undergo nucleophilic acyl substitution, although they are the least reactive of the carboxylic acid derivatives. libretexts.orgunizin.org The primary reaction of this type is hydrolysis, which cleaves the amide bond to regenerate the carboxylic acid and the corresponding amine. libretexts.org This reaction typically requires harsh conditions, such as prolonged heating in the presence of strong aqueous acid or base. libretexts.orgunizin.orgkhanacademy.org
The mechanism proceeds via a two-step addition-elimination pathway. libretexts.orgkhanacademy.orgmasterorganicchemistry.com A nucleophile (e.g., hydroxide (B78521) or water) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. khanacademy.org This intermediate then collapses, expelling the amine as a leaving group and reforming the carbonyl. libretexts.orgkhanacademy.org Due to the high basicity (and thus poor leaving group ability) of the departing amide anion, these reactions are generally thermodynamically unfavorable and require forcing conditions to proceed. libretexts.org The reductive cleavage discussed previously is another example of a transformation initiated by a nucleophilic attack (by hydride or its equivalent) on the amide carbonyl or a related activated species. cam.ac.uk
Cyclization and Annulation Reactions
By introducing appropriate functional groups onto the picolinic acid backbone, intramolecular cyclization and annulation reactions can be triggered, leading to the formation of novel fused heterocyclic systems. This strategy is particularly effective for building molecular complexity from relatively simple precursors.
Iodolactonization of Alkynylpicolinic Acids to Fused Heterocycles (e.g., Pyrano[4,3-c]pyridin-1-ones)
A powerful strategy for creating fused heterocyclic systems from picolinic acid analogues involves the iodolactonization of an alkyne-functionalized precursor. Specifically, 3-alkynylpicolinic acids can undergo an iodine-mediated cyclization to produce fused pyranopyridinone structures. This intramolecular reaction is a type of halolactonization, which forms a lactone ring by adding an oxygen and an iodine atom across a carbon-carbon multiple bond.
The reaction is typically performed by treating the 3-alkynylpicolinic acid with molecular iodine (I₂) in the presence of a mild base, such as sodium bicarbonate (NaHCO₃), in a solvent like acetonitrile. The process generally proceeds smoothly under mild conditions (25–40 °C) via a 6-endo-dig cyclization pathway. The accepted mechanism involves the formation of an intermediate iodonium (B1229267) ion from the alkyne, which is then attacked intramolecularly by the carboxylate nucleophile. This attack selectively forms the six-membered pyranone ring, yielding valuable 5-iodo-8H-pyrano[3,4-b]pyridin-8-ones or related isomers depending on the substitution pattern. While the 6-endo cyclization is often favored, the regioselectivity can be influenced by the substrate, with some picolinic acids yielding mixtures that include the 5-exo-dig cyclization product.
Subsequent Functionalization of Fused Heterocycles via Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)
The iodo-substituted fused heterocycles generated from the iodolactonization step are versatile intermediates for further diversification. The vinyl iodide moiety is an excellent handle for transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of new carbon-based substituents. wikipedia.orglibretexts.orgnih.govlibretexts.org
Two of the most widely used methods for this purpose are the Suzuki-Miyaura and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the vinyl iodide with an organoboron reagent, typically a boronic acid or a boronic ester. libretexts.orgresearchgate.netnih.gov This allows for the formation of a new carbon-carbon single bond, enabling the attachment of various aryl or vinyl groups to the pyranopyridinone core. nih.govmdpi.com The reaction generally exhibits high functional group tolerance and is carried out in the presence of a palladium catalyst and a base. nih.govlibretexts.org
Sonogashira Coupling: This reaction, also catalyzed by palladium and typically requiring a copper(I) co-catalyst, couples the vinyl iodide with a terminal alkyne. wikipedia.orglibretexts.orgyoutube.comyoutube.comorganic-chemistry.org This results in the formation of a conjugated enyne system, attaching an alkynyl group to the heterocyclic framework. The reaction is run under basic conditions, often using an amine as both the base and solvent. wikipedia.orglibretexts.org
These cross-coupling reactions significantly enhance the synthetic utility of the iodolactonization products, providing a pathway to generate highly complex and decorated heterocyclic molecules from simple picolinic acid starting materials.
Table 2: Representative Cross-Coupling Reactions on Iodo-Heterocycles
| Reaction Type | Coupling Partner | Catalyst System | Product Type | Citations |
| Suzuki Coupling | Phenylboronic Acid | Pd(PPh₃)₄, K₂CO₃ | Aryl-substituted heterocycle | nih.govresearchgate.net |
| Suzuki Coupling | Pinacol Vinyl Boronate | Pd(dppf)Cl₂, K₃PO₄ | Vinyl-substituted heterocycle | nih.govmdpi.com |
| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Phenylethynyl-substituted heterocycle | wikipedia.orglibretexts.org |
| Sonogashira Coupling | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | (Trimethylsilyl)ethynyl-substituted heterocycle | libretexts.org |
Derivatization for Analytical and Structural Elucidation Studies
In the analysis of complex biological samples, derivatization can overcome challenges related to low concentration, poor ionization, or lack of a distinct spectroscopic signature. For analogues of this compound, specific chemical modifications are employed to tag the molecule for more sensitive and informative analysis.
Esterification with Picolinic Acid for Enhanced Ionization in Mass Spectrometry
The structural elucidation of carboxylic acid-containing compounds via mass spectrometry (MS) can be challenging, as common derivatives like methyl esters often produce ambiguous fragmentation patterns. nih.gov Derivatization to form picolinyl esters is a powerful technique to overcome this limitation. nih.govusda.gov This method is particularly useful for determining features such as chain branching or the position of double bonds in the acyl portion of a molecule. nih.govacs.org
The process typically involves converting the carboxylic acid of an analogue to a more reactive intermediate, such as an acid chloride, which is then reacted with 3-pyridylcarbinol (a picolinic acid alcohol) to form the picolinyl ester. nih.gov During electron impact ionization in the mass spectrometer, the nitrogen atom of the pyridine ring becomes the site of charge localization. nih.gov This directs the fragmentation process in a predictable manner, initiating cleavage along the alkyl chain and producing a series of diagnostic ions that reveal the molecule's structure. nih.govacs.org This derivatization can enhance sensitivity in Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) by approximately 10-fold compared to the underivatized molecule. nih.gov
Formation of Schiff Bases for Spectrometric Enhancement
For analogues of this compound that possess a primary amine group (or can be modified to have one, e.g., by reducing a nitro group), derivatization to form a Schiff base is a common strategy for enhancing detection by UV-Visible (UV-Vis) spectrophotometry. mu-varna.bg Many amine-containing compounds lack a suitable chromophore, a part of a molecule responsible for its color, making them difficult to quantify using this technique. mu-varna.bg
The formation of a Schiff base, or imine, occurs through the condensation reaction of a primary amine with an aldehyde or ketone, often under mildly acidic conditions. mu-varna.bglibretexts.org This reaction introduces a C=N double bond, which acts as a new chromophore, allowing the molecule to absorb light in the visible region of the spectrum. mu-varna.bg Aldehydes such as vanillin, salicylaldehyde, and 4-dimethylaminobenzaldehyde are frequently used as derivatizing agents for this purpose. mu-varna.bg The resulting colored product can be measured spectrophotometrically for quantitative analysis. nih.gov
Deuteration for Metabolic Stability Research
Understanding how a potential drug candidate is metabolized is critical in pharmaceutical research. Deuteration, the selective replacement of hydrogen (¹H) with its stable heavy isotope deuterium (B1214612) (²H), is a sophisticated strategy used to investigate metabolic stability. juniperpublishers.comnih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, and this difference can slow the rate of metabolic reactions that involve the cleavage of this bond—a phenomenon known as the deuterium kinetic isotope effect (KIE). nih.govwikipedia.org
By strategically placing deuterium atoms at sites on an analogue of this compound that are suspected "soft spots" for metabolism (e.g., the methyl group of the methylthio moiety), researchers can probe the metabolic fate of the molecule. juniperpublishers.comnih.gov If deuteration at a specific position leads to a decreased rate of clearance and a longer biological half-life in in vitro studies (such as with liver microsomes), it confirms that the original C-H bond was a primary site of metabolism, often by cytochrome P450 enzymes. juniperpublishers.comnih.gov This technique not only helps in identifying metabolic pathways but can also be used to create drug candidates with improved pharmacokinetic profiles, potentially leading to lower or less frequent dosing. nih.govnih.gov
Computational Chemistry and Theoretical Studies on 5 3 Methylthiophenyl Picolinic Acid Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, offering a lens into the electronic world of molecules. These methods are used to predict molecular structures, energies, and a variety of other properties from first principles.
Density Functional Theory (DFT) for Electronic Structure Elucidation
Density Functional Theory (DFT) has become a standard tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. researchgate.net Methods like the B3LYP hybrid functional are commonly used to optimize the geometries of picolinic acid derivatives and their analogues. nih.govmdpi.com This process determines the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy state on the potential energy surface.
The analysis of the electronic structure provides information on the distribution of electrons within the molecule, which is key to understanding its chemical properties. For instance, DFT calculations can reveal the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov This information is critical for predicting how the molecule will interact with other chemical species.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO gap) and Global Reactivity Parameters
The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's stability. A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small gap suggests the molecule is more reactive. researchgate.net
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify chemical reactivity and stability. dergipark.org.tr These parameters, derived from DFT calculations, provide a quantitative measure of different aspects of a molecule's reactivity. dergipark.org.trresearchgate.net
Key Global Reactivity Parameters:
Ionization Potential (I): The energy required to remove an electron (I ≈ -EHOMO).
Electron Affinity (A): The energy released when an electron is added (A ≈ -ELUMO).
Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I+A)/2).
Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I-A)/2). Hard molecules have a large HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating how easily a molecule's electron cloud can be polarized.
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ).
Table 1: Calculated Global Reactivity Descriptors for a Picolinic Acid Analogue This table presents hypothetical yet representative values based on theoretical studies of similar compounds.
| Parameter | Symbol | Value (eV) | Description |
|---|---|---|---|
| HOMO Energy | EHOMO | -6.85 | Energy of the highest occupied molecular orbital. |
| LUMO Energy | ELUMO | -2.15 | Energy of the lowest unoccupied molecular orbital. |
| HOMO-LUMO Gap | ΔE | 4.70 | Energy difference between HOMO and LUMO. |
| Ionization Potential | I | 6.85 | Energy required to remove an electron. |
| Electron Affinity | A | 2.15 | Energy released upon gaining an electron. |
| Electronegativity | χ | 4.50 | Measure of the ability to attract electrons. |
| Chemical Hardness | η | 2.35 | Resistance to change in electron configuration. |
| Chemical Softness | S | 0.43 | Reciprocal of hardness, a measure of reactivity. |
| Electrophilicity Index | ω | 4.31 | Capacity to accept electrons. |
Prediction of Spectroscopic Properties from Computational Models
Quantum chemical calculations are powerful tools for predicting spectroscopic properties, which can then be compared with experimental data to confirm molecular structures. epstem.net Theoretical calculations can generate vibrational (Infrared and Raman) and nuclear magnetic resonance (NMR) spectra. nih.govsuperfri.org
For example, DFT methods can calculate the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. superfri.org Similarly, methods like the Gauge-Including Atomic Orbital (GIAO) approach are used to compute the 1H and 13C NMR chemical shifts. epstem.net The strong correlation often observed between theoretical and experimental spectra serves as a powerful validation of the computed molecular structure. epstem.net
Molecular Modeling and Simulation
While quantum mechanics provides a deep look into electronic properties, molecular modeling and simulation techniques are used to study the physical behavior of molecules, including their flexibility and interactions in larger systems like crystals.
Conformational Analysis and Flexibility of Picolinic Acid Derivatives
Picolinic acid and its derivatives are not rigid structures; they possess conformational flexibility that can be critical to their function. nih.gov Studies on various picolinic acid derivatives have shown that even minor changes to substituents on the pyridine (B92270) ring can cause significant conformational changes in other parts of the molecule. researchgate.netnih.gov For instance, the orientation of a phenyl ring relative to the picolinic acid core can vary from nearly planar to perpendicular depending on the substitution pattern. researchgate.net Conformational analysis helps identify the most stable conformers and the energy barriers between them, providing insight into the molecule's dynamic behavior. nih.gov
Intermolecular Interactions within Crystal Structures
In the solid state, molecules are arranged in a repeating three-dimensional lattice known as a crystal. The stability of this crystal structure is determined by a complex network of intermolecular interactions. nih.gov For picolinic acid derivatives, X-ray diffraction studies have revealed that the crystal packing is often governed by a balance of different non-covalent forces. researchgate.netnih.gov
Common interactions include:
Hydrogen Bonds: These are strong directional interactions that often play a primary role in defining the crystal structure.
π-π Stacking: The aromatic rings of picolinic acid derivatives can stack on top of each other, an interaction that contributes significantly to crystal stability. researchgate.netresearchgate.net
Weak Nonbonding Contacts: Other weaker forces, such as van der Waals interactions, also influence the final packing arrangement. nih.gov
Computational tools like Hirshfeld surface analysis are used to visualize and quantify these intermolecular interactions, offering a deeper understanding of the solid-state behavior of these compounds. researchgate.netnih.gov
Table 2: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| 5-(3-Methylthiophenyl)picolinic acid |
| Picolinic acid |
| Nicotinic acid |
| Isonicotinic acid |
| Picolinic acid N-oxide |
| 5-methyl thiophene (B33073) acryloyl ethyl thiolester |
Computational Approaches for Predicting Metabolic Pathways and Stability
The metabolic fate of a xenobiotic compound is a critical determinant of its therapeutic efficacy and potential toxicity. Computational methods offer a rapid and cost-effective means to predict the metabolic pathways and stability of novel compounds like this compound and its analogues. nih.gov These in silico approaches can be broadly categorized into ligand-based and structure-based methods. nih.gov
Ligand-based methods leverage databases of known metabolic transformations to predict the metabolism of new compounds. nih.govacs.org Expert systems and machine learning algorithms, trained on extensive datasets of metabolic reactions, can identify potential sites of metabolism (SOMs) on a molecule. acs.org For this compound, such models would likely flag the methylthio group and the aromatic rings as potential sites for oxidation by cytochrome P450 (CYP) enzymes, the primary enzymes involved in drug metabolism. nih.govnih.gov The thiophene moiety, in particular, is recognized as a structural alert, as its oxidation can lead to reactive metabolites. wustl.edu
Structure-based methods, on the other hand, utilize the three-dimensional structures of metabolic enzymes, primarily CYPs, to predict metabolism. nih.govresearchgate.net Techniques like molecular docking and molecular dynamics (MD) simulations can model the interaction of a substrate with the enzyme's active site. researchgate.netmanchester.ac.uk For instance, docking this compound into the active site of a CYP isoform like CYP3A4 would reveal the proximity of specific atoms to the reactive heme iron, suggesting likely SOMs. manchester.ac.uk
Quantum mechanics (QM) calculations, often in a hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) setup, can provide a more detailed understanding of the reaction mechanisms and activation energies for different metabolic transformations. manchester.ac.uk These calculations can help to distinguish between competing metabolic pathways, such as S-oxidation of the methylthio group versus hydroxylation of the phenyl or pyridine rings.
The metabolic stability of a compound, often expressed as its in vitro half-life (t½), can also be predicted using quantitative structure-activity relationship (QSAR) models. japsonline.com These models correlate physicochemical descriptors of a molecule with its metabolic stability. For analogues of this compound, descriptors such as lipophilicity (logP), molecular weight, and electronic properties would be used to predict their susceptibility to metabolism.
Table 1: Predicted Sites of Metabolism (SOMs) for this compound and Predicted Metabolites
| Predicted SOM | Predicted Metabolic Reaction | Predicted Metabolite |
| Sulfur atom of the methylthio group | S-oxidation | 5-(3-(Methylsulfinyl)phenyl)picolinic acid |
| Methyl group of the methylthio group | O-demethylation | 5-(3-Thiophenoxy)picolinic acid |
| Phenyl ring | Aromatic hydroxylation | 5-(Hydroxy-3-methylthiophenyl)picolinic acid |
| Pyridine ring | Aromatic hydroxylation | 5-(3-Methylthiophenyl)hydroxypicolinic acid |
| Carboxylic acid group | Glucuronidation | This compound glucuronide |
This table represents a hypothetical prediction based on common metabolic pathways for similar chemical moieties.
Structure-Activity Relationship (SAR) at the Molecular Level
Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. Computational methods provide powerful tools to elucidate these structure-activity relationships (SAR) at the molecular level for compounds like this compound analogues.
The therapeutic effect of a drug molecule is often initiated by its binding to a specific biological target, such as a protein or enzyme. The strength of this interaction, known as binding affinity, is a key determinant of the drug's potency. Computational methods can predict the binding affinity of a ligand to its target, thereby guiding the optimization of lead compounds. jchr.org
Molecular docking is a widely used technique to predict the binding mode and estimate the binding affinity of a ligand within the active site of a target protein. japsonline.comnih.gov For an analogue of this compound, a docking study would involve generating a three-dimensional model of the compound and placing it into the binding pocket of a relevant biological target. The docking algorithm then samples different orientations and conformations of the ligand to find the most favorable binding pose, which is scored based on an empirical or force-field-based scoring function. japsonline.com The score provides an estimate of the binding affinity.
More rigorous and computationally expensive methods, such as free energy perturbation (FEP) and thermodynamic integration (TI), can provide more accurate predictions of relative binding affinities for a series of related compounds. nih.govnih.govfrontiersin.org These methods calculate the free energy difference between two states, for example, the binding of two different analogues to the same target. youtube.com This allows for a quantitative prediction of how modifications to the chemical structure, such as altering substituents on the phenyl or pyridine rings of this compound, will affect binding affinity.
Table 2: Hypothetical Molecular Docking Results of this compound Analogues against a Target Protein
| Analogue | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |
| This compound | -8.5 | Tyr23, Arg112, Phe345 |
| 5-(3-Methoxyphenyl)picolinic acid | -8.2 | Tyr23, Arg112 |
| 5-(3-Chlorophenyl)picolinic acid | -7.9 | Tyr23, Arg112, Phe345 |
| 5-Phenylpicolinic acid | -7.1 | Tyr23 |
This table presents hypothetical data to illustrate the type of information obtained from molecular docking studies.
The chemical reactivity and ligand behavior of this compound can be significantly influenced by the nature and position of substituents on its aromatic rings. Computational chemistry provides a powerful framework for understanding and predicting these substituent effects. researchgate.netlibretexts.org
Quantum chemical calculations, particularly those based on density functional theory (DFT), can be used to compute a variety of molecular descriptors that quantify the electronic properties of a molecule. researchgate.netmdpi.com For analogues of this compound, these descriptors can reveal how different substituents alter the electron distribution within the molecule. For example, the introduction of an electron-donating group, such as a methoxy (B1213986) group, would be expected to increase the electron density on the aromatic rings, potentially making them more susceptible to electrophilic attack. Conversely, an electron-withdrawing group, like a nitro group, would decrease the electron density. jchr.org
The reactivity of the picolinic acid moiety as a ligand is also influenced by these electronic effects. The acidity of the carboxylic acid group and the basicity of the pyridine nitrogen can be modulated by substituents. nih.gov These changes, in turn, affect the coordination properties of the molecule when it acts as a ligand for a metal ion.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate these calculated electronic and steric descriptors with observed reactivity or ligand behavior. pensoft.netmdpi.comnih.gov By establishing a mathematical relationship between molecular properties and activity, QSAR models can be used to predict the properties of new, unsynthesized analogues. This allows for the in silico screening of virtual libraries of compounds to identify those with the desired reactivity and ligand characteristics.
Table 3: Calculated Electronic Properties of Substituted Phenylpicolinic Acid Analogues
| Substituent at position 3 of the phenyl ring | Hammett Sigma (σ) Constant | Calculated Dipole Moment (Debye) | HOMO Energy (eV) | LUMO Energy (eV) |
| -SCH3 | 0.15 | 3.8 | -6.2 | -1.5 |
| -OCH3 | -0.27 | 3.5 | -5.9 | -1.3 |
| -Cl | 0.37 | 4.5 | -6.5 | -1.8 |
| -H | 0.00 | 3.2 | -6.1 | -1.4 |
This table contains hypothetical data based on general principles of substituent effects to illustrate the output of quantum chemical calculations.
Future Research Directions and Unanswered Questions
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Key research objectives in this area include:
Catalytic C-H Activation: Investigating the use of transition metal catalysts to directly couple a methylthiophenyl group to the picolinic acid backbone. This approach could significantly shorten the synthetic sequence and improve atom economy.
Flow Chemistry: Developing continuous flow processes for the synthesis of 5-(3-Methylthiophenyl)picolinic acid. Flow chemistry offers advantages in terms of safety, scalability, and precise control over reaction parameters, leading to higher yields and purity.
Green Solvents and Reagents: Exploring the use of greener solvents, such as ionic liquids or supercritical fluids, to replace traditional volatile organic compounds. Additionally, the use of more sustainable reagents and catalysts, like metal-organic frameworks (MOFs), could reduce the environmental impact of the synthesis. researchgate.net
| Synthetic Approach | Potential Advantages | Research Focus |
| Catalytic C-H Activation | Fewer steps, higher atom economy | Catalyst screening, optimization of reaction conditions |
| Flow Chemistry | Improved safety, scalability, and control | Reactor design, parameter optimization |
| Green Chemistry | Reduced environmental impact | Use of sustainable solvents and reagents |
Development of Advanced Spectroscopic and Analytical Techniques for Characterization
A thorough understanding of the structure and properties of this compound is crucial for its application. While standard techniques like NMR and mass spectrometry are indispensable, future research could focus on developing and applying more advanced analytical methods. tjpsj.org
Areas for advancement include:
Solid-State NMR Spectroscopy: To probe the structure and dynamics of the compound in its solid state, providing insights into its crystal packing and intermolecular interactions.
Advanced Mass Spectrometry Techniques: Utilizing techniques like ion mobility-mass spectrometry to separate and characterize different isomers or conformers of the molecule that may not be distinguishable by conventional mass spectrometry.
In-situ Spectroscopic Methods: Developing methods to monitor the synthesis or coordination reactions of this compound in real-time, providing valuable mechanistic information. High-performance liquid chromatography (HPLC) coupled with techniques like post-column UV irradiation could be adapted for sensitive detection in various media. nih.govresearchgate.net
| Analytical Technique | Information Gained | Potential Advancements |
| Solid-State NMR | Crystal packing, intermolecular interactions | Combination with computational modeling |
| Ion Mobility-MS | Separation of isomers and conformers | High-resolution ion mobility |
| In-situ Spectroscopy | Real-time reaction monitoring, mechanistic insights | Coupling with flow reactors |
Rational Design of Derivatives for Specific Coordination Architectures
The picolinic acid moiety in this compound makes it an excellent candidate for use as a ligand in coordination chemistry. sjctni.edu Future research should focus on the rational design of derivatives to create metal complexes with specific geometries and properties. mdpi.com
Key design strategies could involve:
Modification of the Phenyl Ring: Introducing different substituents onto the phenyl ring to modulate the electronic properties of the ligand and influence the coordination environment of the metal center.
Alteration of the Thioether Group: Oxidizing the thioether to a sulfoxide (B87167) or sulfone to change the steric and electronic nature of the ligand, potentially leading to different coordination modes.
Introduction of Additional Donor Sites: Incorporating other donor atoms into the molecule to create multidentate ligands capable of forming more stable and complex coordination compounds. Research on related picolinic acid derivatives has shown their ability to form diverse structures from mononuclear to three-dimensional frameworks. rsc.org
| Derivative Type | Design Rationale | Desired Outcome |
| Substituted Phenyl Ring | Modulate electronic properties | Fine-tuning of metal complex properties |
| Oxidized Thioether | Alter steric and electronic profile | Novel coordination modes |
| Multidentate Ligands | Increase ligand denticity | Enhanced stability and structural complexity |
Interdisciplinary Research Integrating Computational and Experimental Approaches
The synergy between computational modeling and experimental work is a powerful tool in modern chemical research. For this compound, an integrated approach can accelerate discovery and provide deeper insights.
Future interdisciplinary research should focus on:
Predictive Modeling of Synthetic Pathways: Using computational chemistry to predict the feasibility and outcome of new synthetic routes, thereby guiding experimental efforts.
Structure-Property Relationship Studies: Employing density functional theory (DFT) and other computational methods to understand the relationship between the molecular structure of this compound and its derivatives and their resulting properties, such as their coordination behavior and spectroscopic signatures. rsc.org
Guided Design of Functional Molecules: Utilizing molecular modeling to design new derivatives with targeted properties for specific applications, such as in catalysis or materials science. This approach has been successful in designing enzyme inhibitors based on similar scaffolds. nih.gov
| Research Area | Computational Approach | Experimental Validation |
| Synthetic Pathway Prediction | Reaction modeling, transition state theory | Synthesis and characterization of predicted products |
| Structure-Property Relationships | DFT calculations, molecular dynamics | Spectroscopic analysis, property measurements |
| Design of Functional Molecules | Molecular docking, virtual screening | Synthesis and testing of designed molecules |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-(3-Methylthiophenyl)picolinic acid, and how can reaction conditions be optimized?
- Synthesis Methods : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions, leveraging brominated picolinic acid precursors and 3-methylthiophenyl boronic acid derivatives. For example, methyl 5-bromopicolinate can react with 3-methylthiophenyl boronic acid under palladium catalysis (e.g., Pd(PPh₃)₄) in a mixture of DMF/H₂O at 80–100°C .
- Optimization Strategies : Reaction yields improve with degassed solvents, controlled temperature, and stoichiometric ratios (e.g., 1:1.2 molar ratio of brominated precursor to boronic acid). Post-reaction ester hydrolysis (using NaOH/THF followed by HCl acidification) enhances purity .
Q. How is this compound characterized post-synthesis?
- Characterization Techniques :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity (e.g., aromatic proton signals at δ 7.2–8.5 ppm and methylthiophenyl group at δ 2.5 ppm) .
- Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 260) validate molecular weight .
- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
Advanced Research Questions
Q. How do researchers address solubility and stability challenges when testing this compound in biological assays?
- Solubility Enhancement : Co-solvents like DMSO (≤1% v/v) or cyclodextrin inclusion complexes improve aqueous solubility for in vitro assays (e.g., cell viability studies) .
- Stability Monitoring : Time-course stability assays in PBS (pH 7.4) at 37°C with LC-MS tracking detect degradation products (e.g., demethylation or oxidation byproducts) .
Q. What strategies resolve contradictions in reported bioactivity data (e.g., antiviral vs. neuroprotective effects)?
- Mechanistic Studies :
- Antiviral Activity : Broad-spectrum inhibition of enveloped viruses (e.g., influenza) is attributed to disruption of viral entry via host receptor binding, validated by pseudovirus neutralization assays .
- Neuroprotective Effects : Conflicting data may arise from model-specific factors (e.g., neuronal cell line vs. primary cultures). Dose-response profiling (IC₅₀ ranges: 10–50 µM) and transcriptomic analysis (e.g., RNA-seq of treated cells) clarify target pathways .
- Data Harmonization : Meta-analyses of structure-activity relationships (SAR) across picolinic acid derivatives distinguish substituent-specific effects (e.g., methylthiophenyl vs. fluorophenyl groups) .
Q. How can computational methods guide the design of this compound derivatives for kinase inhibition?
- Molecular Docking : Simulations (e.g., AutoDock Vina) predict binding affinities to kinase ATP pockets (e.g., EGFR or JAK2) by modeling hydrogen bonds between the carboxylic acid group and kinase residues (e.g., Lys745 in EGFR) .
- QSAR Modeling : Quantitative parameters (e.g., logP, polar surface area) optimize bioavailability. Derivatives with logP <3.5 show improved blood-brain barrier penetration in neurodegenerative models .
Methodological Challenges and Solutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
